molecular formula C13H12N2Na2O14S2 B565917 Glutaric Acid-d4 Bis(3-Sulfo-N-hydroxysuccinimide Ester) Disodium Salt CAS No. 910292-86-3

Glutaric Acid-d4 Bis(3-Sulfo-N-hydroxysuccinimide Ester) Disodium Salt

Cat. No.: B565917
CAS No.: 910292-86-3
M. Wt: 534.363
InChI Key: JINCQYPCQMBZSX-SNSYAXNKSA-L
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Description

Glutaric Acid-d4 Bis(3-Sulfo-N-hydroxysuccinimide Ester) Disodium Salt is a deuterated crosslinking agent. It is a water-soluble and cell membrane-impermeable compound used in various biochemical applications. The compound is labeled with deuterium, which makes it useful in studies involving stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glutaric Acid-d4 Bis(3-Sulfo-N-hydroxysuccinimide Ester) Disodium Salt involves the reaction of glutaric acid with N-hydroxysuccinimide (NHS) and sulfo-NHS in the presence of a dehydrating agent. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions.

Industrial Production Methods

For industrial production, the process is scaled up by optimizing reaction conditions, including solvent choice, temperature, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for research applications.

Chemical Reactions Analysis

Types of Reactions

Glutaric Acid-d4 Bis(3-Sulfo-N-hydroxysuccinimide Ester) Disodium Salt primarily undergoes substitution reactions. It reacts with primary amines to form stable amide bonds. This reaction is facilitated by the presence of NHS esters, which are highly reactive towards amines .

Common Reagents and Conditions

The common reagents used in these reactions include primary amines and buffers such as phosphate-buffered saline (PBS) at a pH range of 7.0 to 8.0. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Major Products Formed

The major products formed from these reactions are amide-linked conjugates, which are used in various biochemical assays and applications .

Scientific Research Applications

Glutaric Acid-d4 Bis(3-Sulfo-N-hydroxysuccinimide Ester) Disodium Salt is widely used in scientific research due to its ability to form stable crosslinks. Some of its applications include:

    Chemistry: Used as a crosslinking agent in the synthesis of polymers and other macromolecules.

    Biology: Employed in protein-protein interaction studies and the stabilization of protein complexes.

    Medicine: Utilized in the development of drug delivery systems and the study of drug-receptor interactions.

    Industry: Applied in the production of diagnostic kits and biosensors.

Mechanism of Action

The mechanism of action of Glutaric Acid-d4 Bis(3-Sulfo-N-hydroxysuccinimide Ester) Disodium Salt involves the formation of amide bonds between the NHS esters and primary amines. This reaction results in the crosslinking of proteins or other biomolecules, thereby stabilizing their structure and function. The deuterium labeling allows for the tracking and analysis of the compound in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • Suberic Acid Bis(3-Sulfo-N-hydroxysuccinimide Ester) Sodium Salt
  • Bis(sulfosuccinimidyl)suberate (BS3)

Uniqueness

Glutaric Acid-d4 Bis(3-Sulfo-N-hydroxysuccinimide Ester) Disodium Salt is unique due to its deuterium labeling, which provides an advantage in isotope labeling studies. This feature allows for more precise tracking and analysis in metabolic and biochemical research compared to non-deuterated analogs.

Properties

CAS No.

910292-86-3

Molecular Formula

C13H12N2Na2O14S2

Molecular Weight

534.363

IUPAC Name

disodium;2,5-dioxo-1-[2,2,4,4-tetradeuterio-5-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-5-oxopentanoyl]oxypyrrolidine-3-sulfonate

InChI

InChI=1S/C13H14N2O14S2.2Na/c16-8-4-6(30(22,23)24)12(20)14(8)28-10(18)2-1-3-11(19)29-15-9(17)5-7(13(15)21)31(25,26)27;;/h6-7H,1-5H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2/i2D2,3D2;;

InChI Key

JINCQYPCQMBZSX-SNSYAXNKSA-L

SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Synonyms

BS2G-d4;  BS2G-d4;  1,1’-[(1,5-Dioxo-1,5-pentanediyl)bis(oxy)]bis-2,5-pyrrolidinedione-d4;  Disuccinimidyl Glutarate-d4; 

Origin of Product

United States

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